molecular formula C12H16ClNO2 B499991 Cyclopentyl 4-aminobenzoate Hydrochloride CAS No. 37005-75-7

Cyclopentyl 4-aminobenzoate Hydrochloride

Cat. No.: B499991
CAS No.: 37005-75-7
M. Wt: 205.25g/mol
InChI Key: XDOAGFCZGPCSHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride typically involves the esterification of 4-aminobenzoic acid with cyclopentanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 4-aminobenzoate Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentyl 4-aminobenzoate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl 4-aminobenzoate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyclopentyl 4-aminobenzoate Hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of the cyclopentyl group and the 4-aminobenzoate moiety, which imparts distinct chemical and biological properties compared to other related compounds .

Properties

IUPAC Name

cyclopentyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVBLRYWPXCXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424234
Record name Cyclopentyl 4-aminobenzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37005-75-7
Record name Cyclopentyl 4-aminobenzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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